molecular formula C10H23N5 B1141557 Poly(iminocarbonimidoyliminocarbonimidoylimino-1,6-hexanediyl) hydrochloride CAS No. 32289-58-0

Poly(iminocarbonimidoyliminocarbonimidoylimino-1,6-hexanediyl) hydrochloride

Cat. No. B1141557
CAS RN: 32289-58-0
M. Wt: 213.32312
InChI Key:
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Description

Poly(iminocarbonimidoyliminocarbonimidoylimino-1,6-hexanediyl) hydrochloride, also known as Polyhexamethylene biguanide hydrochloride (PHMB), is a broad-spectrum antibiotic1. It is used as an antimicrobial pesticide, designed to destroy or suppress the growth of harmful microorganisms such as bacteria, viruses, or fungi on inanimate objects and surfaces2.



Synthesis Analysis

The synthesis details of this compound are not readily available in the search results. However, it’s worth noting that the compound was first registered in 19822.



Molecular Structure Analysis

The molecular formula of the compound is (C8H17N5)n.xHCl1. The exact structure might vary depending on the degree of polymerization (n) and the amount of hydrochloride (x).



Chemical Reactions Analysis

The specific chemical reactions involving this compound are not explicitly mentioned in the search results. However, it’s known that PHMB is used as an antimicrobial agent2.



Physical And Chemical Properties Analysis

The compound is soluble in water4. The exact boiling point, melting point, and other physical and chemical properties are not specified in the search results.


Scientific Research Applications

  • Purification of Xanthan Gum : PHMBH+Cl− reacts with acidic polysaccharides to form insoluble salts, which has been used in the purification of xanthan gum from fermentation broths. This method allows for the recovery of xanthan in purified form (Kennedy et al., 1981).

  • Biomedical Applications : Poly(iminocarbonates) based on diphenols like hydroquinone or Bisphenol A have been synthesized and show potential as biomaterials. These materials degrade under physiological conditions and have been used for controlled drug release, showing no inflammatory response after implantation in animals (Kohn & Langer, 1986).

  • Bone Biocompatibility : Poly(anhydride-co-imides) containing pyromellitylimidoalanine have been studied for applications involving bone. These compounds show non-cytotoxicity and preserve osteoblast phenotype, indicating their potential as biomaterials for orthopedic applications (Attawia et al., 1996).

  • In Vivo Degradation of Polymer Matrices : The in vivo degradation characteristics of poly(anhydride-imides) were investigated, revealing insights into the degradation mechanism and potential biomedical applications of these materials (Uhrich et al., 1998).

  • Synthesis of Soluble Polycarbonate Urethane Elastomers : These elastomers, synthesized from poly(1,6-hexanediol)carbonate diols, have shown potential in biomedical applications due to their mechanical properties and biocompatibility (Zhu et al., 2016).

  • Hydrolytic Stability of Polyurethane and Poly(urethane–urea) Elastomers : Studies on the hydrolytic stability of these elastomers indicate their suitability for medical applications, particularly due to their resistance to hydrolysis (Kozakiewicz et al., 2010).

  • Enzymatic Synthesis of Polymers : Controlled enzymatic synthesis of poly(hexamethylene carbonate) with potential applications in biodegradable materials has been reported (Jiang et al., 2007).

Safety And Hazards

Future Directions

The future directions of this compound are not explicitly mentioned in the search results. However, given its antimicrobial properties, it could continue to be used in various applications where control of microbial growth is required2.


Please note that this analysis is based on the information available and may not cover all aspects of the compound. For a more comprehensive understanding, further research and review of scientific literature would be necessary.


properties

IUPAC Name

N'-[6-[(N'-methylcarbamimidoyl)amino]hexyl]ethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23N5/c1-9(11)14-7-5-3-4-6-8-15-10(12)13-2/h3-8H2,1-2H3,(H2,11,14)(H3,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAGIGHPRUJPLKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NCCCCCCNC(=NC)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[6-[(N'-methylcarbamimidoyl)amino]hexyl]ethanimidamide

CAS RN

32289-58-0
Record name Poly(iminocarbonimidoyliminocarbonimidoylimino-1,6-hexanediyl), hydrochloride (1:?)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.115.789
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Poly(iminoimidocarbonyliminoimidocarbonyliminohexamethylene),hydrochloride (8CI)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
5
Citations
JF Kennedy, SA Barker, P Jones, IJ Bradshaw - Carbohydrate Polymers, 1981 - Elsevier
Poly(iminocarbonimidoyliminocarbonimidoylimino-1,6-hexanediyl hydrochloride) [PHMBH + Cl − ] reacts with acidic polysaccharides to form white, insoluble salts. The PHMBH + salts …
Number of citations: 9 www.sciencedirect.com
H Liu, Y Hu, X Wu, R Hu, Y Liu - Biomolecules, 2023 - mdpi.com
Bacterial cellulose (BC) has been widely used in tissue engineering due to its unique spatial structure and suitable biological properties. In this study, a small biologically active Arginine…
Number of citations: 2 www.mdpi.com
P Barnes - 2006 - etd.auburn.edu
A novel set of N-halamine siloxane precursors were synthesized for the purpose of coating various substrates to determine the factors, which are the most dominant influences of the …
Number of citations: 2 etd.auburn.edu
U Bernauer, L Bodin, L Celleno, QM Chaudhry… - 2016 - hal.science
SCCS OPINION ON Polyaminopropyl Biguanide (PHMB)- Submission III SCCS The Committee shall provide Opinions on questions concerning health and safety risks (notably chemical…
Number of citations: 4 hal.science
P TÉCNICO-CIENTÍFICO, SPNOT DE LESÕES - gov.br
As lesões crônicas, caracterizadas pelas lesões por pressão e úlceras vasculares (venosas, arterial ou mista), são consideradas como grave problema de saúde pública, pois possuem …
Number of citations: 0 www.gov.br

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